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Compound of Interest

Compound Name:
4-chloro-1-ethynyl-2-

methoxybenzene

CAS No.: 1587729-01-8

Cat. No.: B6159558

Get Quote

Introduction: The "Lynchpin" Scaffold 4-Chloro-1-ethynyl-2-methoxybenzene is a high-value

intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g.,

BACE1 inhibitors for Alzheimer's) and neuroactive bicyclic pyridinones.[1][2] Its structure

features three distinct reactive handles:

Terminal Alkyne (C1): The primary site for catalytic C-C and C-N bond formation

(Sonogashira, CuAAC).

Aryl Chloride (C4): A latent electrophile, stable under alkyne functionalization conditions but

reactive in subsequent Suzuki or Buchwald-Hartwig couplings.[1][2]

Methoxy Group (C2): An ortho-directing group that influences steric bulk and electronic

density, critical for regioselectivity.[1][2]

This guide focuses on chemoselective catalytic systems that functionalize the alkyne while

preserving the aryl chloride for later stages.
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Part 1: Sonogashira Cross-Coupling (C-C Bond
Formation)[1][2][3]
The most critical catalytic transformation for this substrate is the Sonogashira coupling to attach

heteroaryl scaffolds (e.g., pyrimidines, quinazolines).[2]

Mechanistic Insight & Chemoselectivity
Challenge: Preventing homocoupling (Glaser coupling) of the alkyne and ensuring the

catalyst does not oxidatively add to the C4-Cl bond.

Solution: Use a Pd(0)/Cu(I) system with a bulky, electron-rich phosphine ligand.[1][2] The

bulky ligand promotes reductive elimination and prevents interaction with the less reactive

aryl chloride.

Electronic Effect: The C2-methoxy group is an electron-donating group (EDG) by resonance

but inductively withdrawing.[1][2] It increases the electron density of the alkyne slightly

compared to a naked phenyl ring, making the acetylide formation (transmetallation) efficient.

[2]

Protocol 1: Chemoselective Sonogashira Coupling
Target: Coupling 4-chloro-1-ethynyl-2-methoxybenzene with an aryl iodide (Ar-I).[1][2]

Reagents & Catalysts:

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%).[1][2]

Co-Catalyst: Copper(I) Iodide (CuI) (1-2 mol%).[1][2]

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv).[1][2]

Solvent: Anhydrous THF or DMF (degassed).[1]

Step-by-Step Methodology:

Preparation: In a flame-dried Schlenk tube, dissolve the aryl iodide (1.0 equiv) and 4-chloro-
1-ethynyl-2-methoxybenzene (1.1 equiv) in anhydrous THF (0.2 M concentration).
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Degassing: Sparge the solution with Argon for 15 minutes to remove O₂ (critical to suppress

Glaser homocoupling).

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon.

Base Addition: Add the amine base via syringe.[1] The solution typically turns dark/yellow.[1]

Reaction: Stir at Room Temperature (25°C) for 4–12 hours.

Note: Do not heat above 60°C unless necessary.[1] Higher temperatures increase the risk

of Pd inserting into the C4-Cl bond.[1][2]

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu) and brine. Dry over

Na₂SO₄.[1][3]

Purification: Flash chromatography (Hexanes/EtOAc).

Quantitative Data Summary:

Parameter Standard Condition
Optimization for Difficult
Partners

Catalyst Load 2 mol% Pd
5 mol% Pd + 10 mol%
XPhos

Temperature 25°C 40–50°C

Yield (Typical) 85–95% 70–85%

| Homocoupling | < 2% | 5–10% (Requires strict O₂ exclusion) |[1][2]

Part 2: CuAAC Click Chemistry (Triazole Synthesis)
For fragment-based drug discovery (FBDD), this alkyne is often "clicked" with azides to form

1,2,3-triazoles.[1][2]

Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
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Target: Synthesis of 1-(substituted)-4-(4-chloro-2-methoxyphenyl)-1H-1,2,3-triazole.[1][2]

System: CuSO₄ / Sodium Ascorbate (In situ generation of Cu(I)).[1][2]

Methodology:

Mix: Suspend 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv) and the organic azide

(1.0 equiv) in a 1:1 mixture of t-BuOH/Water.

Catalyst: Add CuSO₄·5H₂O (1 mol%) and Sodium Ascorbate (10 mol%).[1][2]

Why: The ascorbate reduces Cu(II) to the active Cu(I) species continuously, preventing

oxidation.[2]

Reaction: Stir vigorously at RT for 2–6 hours. The product often precipitates out.[1]

Isolation: Filter the precipitate or extract with DCM. No chromatography is usually needed if

conversion is quantitative.[1]

Part 3: Advanced Application (Epoxide Opening)
Reference Context: This transformation is cited in patents (e.g., US 9,193,726) for synthesizing

BACE inhibitors.[1][2] While traditionally stoichiometric (n-BuLi), catalytic Lewis Acid variants

are emerging.[1][2]

Workflow Diagram (Graphviz): The following diagram illustrates the divergent reactivity

pathways for 4-chloro-1-ethynyl-2-methoxybenzene.
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Click to download full resolution via product page

Caption: Divergent catalytic and stoichiometric pathways for 4-chloro-1-ethynyl-2-
methoxybenzene in drug synthesis.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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